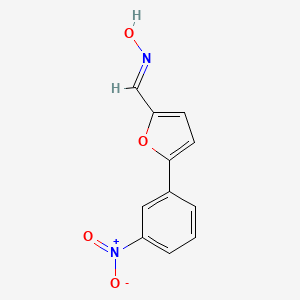

(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime

Description

(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime is a nitroaromatic oxime derivative featuring a furan ring substituted at the 5-position with a 3-nitrophenyl group and an oxime functional group (-CH=N-OH) at the 2-position. The (E)-configuration refers to the antiperiplanar geometry of the oxime group relative to the furan ring. The meta-substituted nitro group imparts strong electron-withdrawing effects, influencing the compound’s electronic distribution, solubility, and reactivity. This compound is synthesized via diazotization of 3-nitroaniline followed by coupling with furfural and subsequent oxime formation . Its thermodynamic properties, including combustion (∆cH°) and formation (∆fH°) enthalpies, have been extensively studied to optimize synthesis and industrial applications .

Properties

IUPAC Name |

(NE)-N-[[5-(3-nitrophenyl)furan-2-yl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O4/c14-12-7-10-4-5-11(17-10)8-2-1-3-9(6-8)13(15)16/h1-7,14H/b12-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQNFGUGJYRQEJL-KPKJPENVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])C2=CC=C(O2)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime typically involves the following steps:

Formation of the Furan Ring: The furan ring can be synthesized through various methods, such as the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

Introduction of the 3-Nitrophenyl Group: The 3-nitrophenyl group can be introduced via electrophilic aromatic substitution reactions, where a nitro group is added to a phenyl ring.

Formation of the Oxime: The aldehyde group on the furan ring is converted to an oxime by reacting with hydroxylamine under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction reactions can convert the nitro group to an amino group.

Substitution: The oxime group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines and thiols can react with the oxime group under mild conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted oxime derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in drug development, particularly as a lead compound for designing pharmaceuticals targeting various diseases. The oxime group can interact with specific molecular targets, potentially inhibiting or modulating enzyme activity through hydrogen bonding. This interaction suggests that (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime may serve as a scaffold for developing new drugs aimed at treating conditions such as cancer and bacterial infections.

Case Study: Enzyme Inhibition

Research indicates that the compound can form stable complexes with enzymes, leading to inhibition or modulation of their activity. For instance, studies have demonstrated that derivatives of this compound exhibit selective inhibition against certain enzymes involved in metabolic pathways, highlighting its potential as a therapeutic agent .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis. Its reactive oxime group allows it to participate in various chemical reactions, including:

- Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

- Reduction: The nitro group can be reduced to an amino group.

- Substitution Reactions: The oxime group can engage in nucleophilic substitution reactions with amines and thiols.

These reactions underline the compound's utility in synthesizing more complex organic molecules .

| Reaction Type | Products Formed | Common Reagents |

|---|---|---|

| Oxidation | Nitro derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Amino derivatives | Sodium borohydride, hydrogen gas |

| Substitution | Various substituted oxime derivatives | Amines, thiols |

Materials Science

The unique properties of this compound make it suitable for applications in materials science. Its ability to form stable complexes can be exploited in developing new materials with specific functionalities, such as sensors or catalysts.

Example Application: Sensor Development

Recent studies have explored the use of this compound in developing chemical sensors due to its selective binding properties. By modifying the furan ring or substituents, researchers have created sensors capable of detecting specific analytes with high sensitivity .

Mechanism of Action

The mechanism of action of (E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . The nitrophenyl group can participate in electron transfer reactions, affecting cellular redox states .

Comparison with Similar Compounds

Table 1: Thermodynamic Properties of 5-(Nitrophenyl)Furan-2-Carbaldehyde Oxime Isomers

| Compound | ∆cH° (kJ/mol) | ∆fH° (kJ/mol) | Sublimation Enthalpy (kJ/mol) |

|---|---|---|---|

| 5-(2-Nitrophenyl) isomer (A) | -3420 ± 12 | -195 ± 2 | 98.3 ± 0.5 |

| 5-(3-Nitrophenyl) isomer (B) | -3415 ± 10 | -198 ± 1 | 102.1 ± 0.4 |

| 5-(4-Nitrophenyl) isomer (C) | -3435 ± 15 | -205 ± 3 | 105.6 ± 0.6 |

Data sourced from combustion calorimetry and Knudsen effusion studies .

The 3-nitrophenyl isomer exhibits intermediate thermodynamic stability compared to its ortho- and para-substituted counterparts. The para isomer (C) has the highest sublimation enthalpy (105.6 kJ/mol), attributed to its symmetrical structure enhancing crystal lattice stability .

Table 2: Physical Properties of Selected Oxime Derivatives

| Compound | Melting Point (°C) | Yield (%) | Rf Value | Key Functional Groups |

|---|---|---|---|---|

| (E)-5-(3-Nitrophenyl)furan-2-carbaldehyde oxime | ~175–180* | 15–20† | 0.40–0.45 | -NO2, -CH=N-OH |

| 5-(2-Methyl-5-nitrophenyl)furan-2-carbaldehyde oxime | 178 | 48 | 0.53 | -NO2, -CH3, -CH=N-OH |

| (E)-5-((E)-4-Methoxystyryl)furan-2-carbaldehyde oxime | 160–162 | 6 | 0.26 | -OCH3, -CH=N-OH |

| (Z)-3-((Z)-4-Chlorostyryl)furan-2-carbaldehyde oxime | 181–183 | 20 | 0.40 | -Cl, -CH=N-OH |

Data compiled from . *Estimated based on analogous compounds; †Synthesis yield varies with method.

The 3-nitrophenyl oxime has a moderate melting point (~175–180°C), lower than chlorinated analogs (e.g., 181–183°C for 4-chlorostyryl oxime) due to reduced intermolecular halogen bonding . Its synthesis yield (15–20%) is comparable to methoxy-substituted derivatives but lower than triazole-containing oximes, which achieve up to 48% yield .

Spectroscopic and Reactivity Comparisons

Table 3: Key NMR Shifts (δ, ppm) for Oxime Protons

| Compound | Oxime Proton (-CH=N-OH) | Aromatic Protons (J values, Hz) |

|---|---|---|

| This compound | 8.20 (s, 1H) | 7.43–7.41 (m, 3H) |

| 5-(2-Methyl-5-nitrophenyl)furan-2-carbaldehyde oxime | 7.852–7.425 (m, 3H) | 2.428 (s, -CH3) |

| (E)-5-((E)-4-Methoxystyryl)furan-2-carbaldehyde oxime | 8.20 (s, 1H) | 6.91–6.84 (m, 3H) |

The oxime proton in the 3-nitrophenyl derivative resonates at δ 8.20, similar to methoxy-substituted analogs, indicating minimal electronic perturbation from the meta-nitro group. However, methyl-substituted oximes show downfield shifts for aromatic protons due to steric effects .

Biological Activity

(E)-5-(3-nitrophenyl)furan-2-carbaldehyde oxime is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, chemical properties, and implications for drug development.

Chemical Structure and Properties

This compound is characterized by:

- A furan ring : A five-membered aromatic ring containing oxygen.

- A 3-nitrophenyl substituent : Enhances the compound's reactivity and biological potential.

- An oxime functional group : Known for its ability to form hydrogen bonds, which may interact with various biological targets.

The compound's molecular formula is .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Its oxime group can interact with specific molecular targets, potentially inhibiting or modulating enzyme activity through hydrogen bonding. This suggests applications in drug development, particularly as a lead compound for designing new pharmaceuticals targeting various diseases .

Table 1: Antimicrobial Activity of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.25 µg/mL |

| Escherichia coli | 0.19 µg/mL |

| Candida albicans | 0.15 µg/mL |

The above table summarizes preliminary findings regarding the compound's effectiveness against common pathogens .

The mechanism of action for this compound involves:

- Enzyme Inhibition : The oxime group can form stable complexes with enzymes, leading to inhibition or modulation of their activity.

- Hydrogen Bonding : The interactions at the active sites of enzymes are crucial for its biological effects .

Case Study 1: In Vitro Evaluation

In a study evaluating the compound's antimicrobial properties, it was found to inhibit biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential utility in treating infections where biofilm formation is a concern .

Case Study 2: Structural Analogues

Comparative studies with structurally similar compounds indicate that this compound has enhanced reactivity due to the presence of both nitrophenyl and oxime groups. This unique configuration allows it to outperform other furan derivatives in terms of biological activity .

Synthesis and Applications

The synthesis of this compound typically involves:

- Formation of the furan derivative from appropriate precursors.

- Oximation : Reacting the furan derivative with hydroxylamine hydrochloride under acidic conditions to yield the oxime .

Potential applications include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.